molecular formula C16H19ClF3NO4S2 B2687976 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine CAS No. 1448122-80-2

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Cat. No.: B2687976
CAS No.: 1448122-80-2
M. Wt: 445.9
InChI Key: OVLINFVEKVVXSJ-UHFFFAOYSA-N
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Description

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a complex organic compound characterized by the presence of both chloro and trifluoromethyl groups attached to a phenyl ring, along with sulfonyl groups attached to an azetidine ring.

Preparation Methods

The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl groups can form strong interactions with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-cyclohexylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3NO4S2/c17-15-7-6-12(8-14(15)16(18,19)20)27(24,25)21-9-13(10-21)26(22,23)11-4-2-1-3-5-11/h6-8,11,13H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLINFVEKVVXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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